![molecular formula C22H23N5OS B2608901 2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-mesitylacetamide CAS No. 1359010-23-3](/img/structure/B2608901.png)

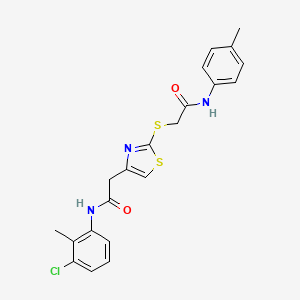

2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-mesitylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-mesitylacetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds are synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Synthesis Analysis

The synthesis of these compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . This process results in a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution . The new compounds are synthesized via this method using 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Applications De Recherche Scientifique

Antiviral Activity

The compound has shown promising antiviral activity. In a study, it was found that the compound reduced the number of plaques by 25% at a concentration of 20 mg/ml . This suggests that it could be a potential candidate for the development of new antiviral drugs .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties. It has been found to exhibit antibacterial and/or antifungal activities . This suggests that it could be used in the development of new antimicrobial agents .

Anticancer Activity

The compound has shown potential as an anticancer agent. It has been found to have cytotoxic activity against the MDA-MB 231 cell line, with IC50 values ranging from 1.9 to 6.4 μM . This suggests that it could be used in the development of new chemotherapeutic agents .

A2B Receptor Antagonism

The compound has been found to have potential as an A2B receptor antagonist . A2B receptor antagonism has been correlated with anticancer activity, suggesting that the compound could be used in the development of new anticancer drugs .

Regulation of Apoptotic Proteins

The compound has been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein . This suggests that it could be used in the regulation of apoptotic proteins, which could have implications in the treatment of cancer .

Enhancement of Antimicrobial Activity

The compound has been found to enhance the antimicrobial activity of [1,3,4]oxadiazole and [1,2,4]triazole subunits . This suggests that it could be used to enhance the efficacy of existing antimicrobial agents .

Mécanisme D'action

Target of Action

The primary target of the compound 2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-mesitylacetamide is the A2B receptor . The A2B receptor is a subtype of adenosine receptors, which are known to mediate a wide range of events under both normal and pathological conditions .

Mode of Action

The interaction of 2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-mesitylacetamide with its target, the A2B receptor, results in the antagonism of this receptor . This antagonism is associated with anticancer activity .

Biochemical Pathways

The compound 2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-mesitylacetamide, through its action on the A2B receptor, may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . This regulation subsequently affects angiogenesis, which is a major mechanism for tumor growth .

Pharmacokinetics

The compound’s interaction with the a2b receptor suggests that it has sufficient bioavailability to reach its target .

Result of Action

The molecular and cellular effects of 2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-mesitylacetamide’s action include the upregulation of the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and the downregulation of the pro-oncogenic cell survival Bcl-2 protein . These changes can lead to apoptosis, or programmed cell death, in cancer cells .

Orientations Futures

The future directions for research on “2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-mesitylacetamide” and similar compounds could involve further exploration of their potential as antiviral and antimicrobial agents . Additionally, their potential as anticancer agents targeting VEGFR-2 kinase could be investigated .

Propriétés

IUPAC Name |

2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5OS/c1-5-18-25-26-21-22(23-16-8-6-7-9-17(16)27(18)21)29-12-19(28)24-20-14(3)10-13(2)11-15(20)4/h6-11H,5,12H2,1-4H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZIHMWJZWFIQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-benzyl-N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2608818.png)

![N1-(2-(diethylamino)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2608819.png)

![(E)-benzo[d]thiazol-2-ylmethyl 3-(5-nitrothiophen-2-yl)acrylate](/img/structure/B2608827.png)

![10-(4-ethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2608832.png)

![N-[(3-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2608835.png)

![1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-4-amine](/img/no-structure.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2608839.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(dimethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2608840.png)

amine hydrochloride](/img/structure/B2608841.png)